molecular formula C5H11N5O2 B168644 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine CAS No. 136516-16-0

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Cat. No.: B168644
CAS No.: 136516-16-0
M. Wt: 173.17 g/mol
InChI Key: SCAWPDJOSHEKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is an organic compound with the molecular formula C5H11N5O2 and a molecular weight of 173.17 g/mol It is known for its unique structure, which includes a triazine ring substituted with nitroimino and dimethyl groups

Preparation Methods

The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine typically involves the reaction of formaldehyde, 1-methyl-3-nitroguanidine, and methylamine . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitroimino group to an amino group, leading to the formation of different derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Research explores its potential as a biochemical tool due to its unique structural properties.

    Medicine: Investigations are ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It serves as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine involves its interaction with molecular targets through its nitroimino and triazine groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the triazine ring and nitroimino group, which imparts distinct chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAWPDJOSHEKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN=C(N(C1)C)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409038
Record name N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136516-16-0
Record name N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Reactant of Route 6
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Customer
Q & A

Q1: What is the role of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the synthesis of Dinotefuran?

A1: this compound serves as a crucial intermediate in the synthesis of Dinotefuran. The research paper describes a specific synthetic route where it reacts with (tetrahydro-3-furanyl)-methyltosylate. This reaction is followed by a decomposition step, ultimately yielding Dinotefuran [].

Q2: Are there alternative synthesis methods for Dinotefuran that don't involve this compound?

A2: While the provided research paper highlights the use of this compound, it does mention that there are four other methods for synthesizing Dinotefuran []. Further research into those alternative methods would be needed to determine if they involve different intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.